molecular formula C12H15ClN2O6 B5104226 N-(4-chloro-2-nitrophenyl)-6-deoxyhexopyranosylamine

N-(4-chloro-2-nitrophenyl)-6-deoxyhexopyranosylamine

Cat. No.: B5104226
M. Wt: 318.71 g/mol
InChI Key: MZGWUMLEARWVSJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-6-deoxyhexopyranosylamine is a synthetic organic compound characterized by the presence of a 4-chloro-2-nitrophenyl group attached to a 6-deoxyhexopyranosylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-6-deoxyhexopyranosylamine typically involves the coupling of 4-chloro-2-nitroaniline with a 6-deoxyhexopyranosylamine derivative. The reaction is usually carried out under mild alkaline conditions to facilitate the nucleophilic substitution reaction. The general steps include:

    Nucleophilic Substitution: 4-chloro-2-nitroaniline reacts with 6-deoxyhexopyranosylamine in the presence of a weak base such as sodium carbonate.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-6-deoxyhexopyranosylamine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: The major product is N-(4-amino-2-nitrophenyl)-6-deoxyhexopyranosylamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-6-deoxyhexopyranosylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-6-deoxyhexopyranosylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-nitrophenyl)-6-deoxyhexopyranosylamine
  • N-(4-fluoro-2-nitrophenyl)-6-deoxyhexopyranosylamine
  • N-(4-methyl-2-nitrophenyl)-6-deoxyhexopyranosylamine

Uniqueness

N-(4-chloro-2-nitrophenyl)-6-deoxyhexopyranosylamine is unique due to the presence of the chloro and nitro groups, which confer specific reactivity and biological activity. The chloro group allows for further functionalization, while the nitro group can be reduced to an amino group, providing versatility in chemical synthesis.

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O6/c1-5-9(16)10(17)11(18)12(21-5)14-7-3-2-6(13)4-8(7)15(19)20/h2-5,9-12,14,16-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGWUMLEARWVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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